N-Benzoyl-N'-(t-butyl)carbodiimide
Description
N-Benzoyl-N'-(t-butyl)carbodiimide is a carbodiimide-based coupling agent characterized by its distinct substituents: a benzoyl group (aromatic, electron-withdrawing) on one nitrogen and a tert-butyl group (bulky, electron-donating) on the adjacent nitrogen. Carbodiimides (-N=C=N-) are widely employed in organic and biochemical synthesis to activate carboxyl groups for forming amides, esters, or other derivatives . The unique steric and electronic properties of this compound differentiate it from other carbodiimides, influencing its solubility, reactivity, and application scope.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-9-13-11(15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
NAGQLAFKRKUADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C=NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbodiimide Compounds
1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC)
- Structure: Water-soluble due to the hydrochloride salt and dimethylaminopropyl group.
- Reactivity : Optimized for aqueous environments (e.g., peptide synthesis in buffered solutions). The polar substituents enhance solubility but limit use in organic solvents.
- Byproducts : Forms water-soluble urea derivatives, simplifying purification .
- Applications : Preferred in bioconjugation (e.g., antibody labeling, surface immobilization) .
N,N'-Dicyclohexylcarbodiimide (DCC)
- Structure : Hydrophobic cyclohexyl groups confer organic solvent compatibility.
- Reactivity : Effective in anhydrous organic synthesis (e.g., peptide coupling in dichloromethane or DMF).
- Byproducts : Insoluble dicyclohexylurea requires filtration, complicating workflows .
- Applications : Classic choice for solid-phase peptide synthesis and small-molecule amidation .
N,N'-Di-tert-butylcarbodiimide
- Structure : Symmetric tert-butyl groups increase steric hindrance.
- Reactivity : Lower reactivity compared to DCC due to reduced accessibility of the carbodiimide group.
- Stability : Enhanced thermal stability, suitable for high-temperature reactions .
- Applications : Specialized in reactions requiring prolonged heating or inert conditions .
N-Methyl-N'-phenylcarbodiimide
- Structure : Methyl and phenyl substituents balance electronic effects.
- Reactivity : Moderate activation capability; phenyl’s electron-withdrawing nature slightly enhances reactivity compared to alkyl-substituted analogs.
- Byproducts : N-Methylurea and N-phenylurea, which are more soluble than DCC’s byproducts.
- Applications : Used in niche organic syntheses where moderate reactivity and easier purification are prioritized .
Comparative Data Table
| Property | N-Benzoyl-N'-(t-butyl)carbodiimide | EDC | DCC | N,N'-Di-tert-butylcarbodiimide | N-Methyl-N'-phenylcarbodiimide |
|---|---|---|---|---|---|
| Solubility | Organic solvents | Water, polar solvents | Organic solvents | Organic solvents | Organic solvents |
| Byproduct Solubility | Moderate (mixed urea derivatives) | High (water-soluble) | Low (insoluble) | Moderate | Moderate |
| Reactivity | High (benzoyl electron withdrawal) | Moderate (aqueous-optimized) | High (organic-optimized) | Low (steric hindrance) | Moderate |
| Typical Applications | Organic-phase bioconjugation | Bioconjugation in buffers | Peptide synthesis | High-temperature reactions | Niche organic synthesis |
Research Findings and Functional Insights
- Electronic Effects : The benzoyl group enhances electrophilicity, accelerating carboxyl activation in organic media. This contrasts with EDC’s polar substituents, which prioritize aqueous compatibility .
- Byproduct Management : Unlike DCC, which generates problematic insoluble byproducts, this compound’s urea derivatives are more amenable to chromatographic purification, reducing post-reaction hurdles.
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